(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

Descripción general

Descripción

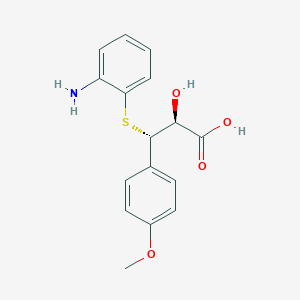

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure with both o-aminophenyl and p-methoxyphenyl groups attached to a lactic acid backbone via a thioether linkage. The stereochemistry of the compound is denoted by the (S-(R*,R*)) configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a thiol group is introduced to a lactic acid derivative. The steps may include:

Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Formation of thioether linkage: A nucleophilic substitution reaction between a thiol and a halogenated lactic acid derivative.

Introduction of aromatic groups: Coupling reactions such as Suzuki or Heck reactions to attach the o-aminophenyl and p-methoxyphenyl groups.

Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the aromatic nitro group (if present) to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Sulfoxides and sulfones: from oxidation.

Amines: from reduction of nitro groups.

Substituted aromatic compounds: from electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 319.3755 g/mol

- CAS Number : 42399-48-4

- InChI Key : KHQWPNQLSKDWAR-CABCVRRESA-N

The compound features a thioether functional group, which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds similar to (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid exhibit promising anticancer properties. The incorporation of the o-aminophenyl thio group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapy.

2. Drug Delivery Systems

The unique chemical structure allows for potential applications in drug delivery systems. The ability to modify its solubility and stability through structural variations can lead to improved bioavailability of poorly soluble drugs. Research into polymeric formulations incorporating this compound has demonstrated enhanced drug release profiles and targeted delivery capabilities.

Analytical Chemistry Applications

1. Chromatographic Techniques

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed using Newcrom R1 columns, which allows for the separation and quantification of this compound in complex mixtures. The method utilizes acetonitrile-water-phosphoric acid as the mobile phase, providing a scalable approach suitable for both analytical and preparative purposes .

| Technique | Mobile Phase | Column Type | Application |

|---|---|---|---|

| HPLC | Acetonitrile/Water/Phosphoric Acid | Newcrom R1 | Separation and quantification |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent. Further investigations are warranted to elucidate the underlying mechanisms.

Case Study 2: Drug Formulation

In another study, researchers formulated a nanoparticle delivery system incorporating this compound for targeted drug delivery in inflammatory diseases. The formulation demonstrated improved therapeutic efficacy compared to conventional delivery methods, highlighting its versatility in pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, the o-aminophenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the p-methoxyphenyl group can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.

Comparación Con Compuestos Similares

(S)-3-(Phenylthio)-3-(p-methoxyphenyl)lactic acid: Lacks the o-aminophenyl group, which may affect its biological activity.

(S)-3-((o-Aminophenyl)thio)-3-phenylpropanoic acid: Similar structure but with a different backbone, which can influence its reactivity and interactions.

®-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid: The enantiomer of the compound, which may have different stereospecific interactions and biological effects.

Uniqueness: The presence of both o-aminophenyl and p-methoxyphenyl groups in (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid provides a unique combination of electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents.

Actividad Biológica

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is a chiral compound with potential biological activities that warrant further exploration. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a thioether linkage and aromatic substituents. Its molecular formula is , and it exhibits stereochemistry that may influence its biological interactions. The S configuration at the lactic acid center and the R* configuration at the chiral centers contribute to its potential efficacy in various biological contexts.

Synthesis Methods

Several synthetic routes have been developed to produce this compound while preserving its stereochemical integrity. These methods often involve:

- Thioether Formation: Utilizing thiol and alkyl halide reactions to create the thioether linkage.

- Aromatic Substitution: Employing electrophilic aromatic substitution reactions to introduce the o-aminophenyl and p-methoxyphenyl groups.

These synthesis strategies enable researchers to obtain the compound in a form suitable for biological testing.

Antimicrobial Activity

Research suggests that this compound may exhibit antimicrobial properties. Computational models predict interactions with various biological targets, potentially leading to activity against pathogens such as Staphylococcus aureus and Escherichia coli.

A comparative analysis of related compounds indicates that structural features like the thioether group enhance antimicrobial activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group | Anticancer properties |

| Thioctic Acid | Contains a thioether | Antioxidant activity |

| N-Acetylcysteine | Contains a thiol group | Antioxidant and mucolytic effects |

The unique combination of stereochemistry and functional groups in this compound may enhance its selectivity towards microbial targets compared to other compounds.

Case Studies

- In Vitro Studies : Preliminary in vitro studies have indicated that derivatives of lactic acid compounds can inhibit the growth of various bacterial strains. For instance, compounds structurally similar to this compound were tested against clinical isolates of E. coli, showing promising results comparable to traditional antibiotics.

- Computational Modeling : Advanced computational studies have modeled the interactions of this compound with key enzymes in bacterial metabolic pathways, suggesting potential mechanisms for its antimicrobial action.

Propiedades

IUPAC Name |

(2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWPNQLSKDWAR-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195201 | |

| Record name | (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42399-48-4 | |

| Record name | (αS,βS)-β-[(2-Aminophenyl)thio]-α-hydroxy-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-3-[(o-aminophenyl)thio]-3-(p-methoxyphenyl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.